Hydrogenated peanut oil is a modified form of peanut oil, a triglyceride extracted from the seed kernels of the peanut plant (Arachis hypogaea) [, , ]. The hydrogenation process involves adding hydrogen atoms to the unsaturated fatty acid chains of the oil in the presence of a catalyst, typically nickel [, ]. This process increases the saturation level of the oil, altering its physical properties, primarily by transforming it from a liquid to a semi-solid or solid fat at room temperature [, , ].
Dalda is a synthetic peptide compound known for its selective agonistic activity at the mu-opioid receptor. The compound is recognized for its potential therapeutic applications, particularly in pain management. It belongs to a class of compounds that includes various peptide analogues designed to enhance analgesic effects while minimizing side effects typically associated with opioid use.
Dalda, chemically defined as H-Tyr-d-Arg-Phe-Lys-NH2, is classified as an analgesic agent. It is part of a broader category of mu-opioid receptor agonists, which are compounds that bind to and activate the mu-opioid receptor, a critical target in pain relief therapies. Its structure and properties position it among potent analgesics that are investigated for their ability to provide pain relief without the adverse effects commonly associated with traditional opioids, such as respiratory depression and addiction .
The synthesis of Dalda involves several steps that focus on constructing the peptide chain with specific amino acid sequences. Typically, solid-phase peptide synthesis methods are employed, allowing for the sequential addition of protected amino acids to form the desired peptide structure.
Dalda's molecular structure can be described in terms of its amino acid sequence and three-dimensional conformation.
Molecular modeling studies have highlighted key interactions between Dalda and specific residues within the mu-opioid receptor, providing insights into its binding affinity and activation mechanism .
Dalda undergoes various chemical reactions typical of peptide compounds, particularly in its interactions with biological targets.
Dalda exerts its analgesic effects primarily through its action on the mu-opioid receptor.
Dalda's physical and chemical properties play a crucial role in its functionality as an analgesic agent.
Dalda has significant potential in scientific research and therapeutic applications.
DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide amide designed as a potent and selective agonist of the μ-opioid receptor (MOR), the primary molecular target for opioid-mediated analgesia. Its structural framework derives from the endogenous opioid peptide dermorphin, with key modifications engineered to enhance receptor specificity, metabolic stability, and functional activity. The peptide features a Tyr¹ residue that serves as the essential pharmacophore for MOR engagement, mimicking the tyrosine moiety present in endogenous ligands like endomorphins. A critical structural innovation is the incorporation of D-Arg² in place of the naturally occurring L-arginine, which confers resistance to proteolytic degradation while maintaining high-affinity binding to the MOR. The C-terminal modification (Lys⁴-NH₂) further stabilizes the molecule and contributes to its cationic properties [1] [2].
Biophysical analyses, including nuclear magnetic resonance (NMR) spectroscopy, reveal that DALDA adopts a folded conformation in solution, facilitating optimal interaction with the MOR binding pocket. This three-dimensional configuration positions the Tyr¹ phenolic hydroxyl group for hydrogen bonding with key MOR residues (e.g., Asp147 and His297) and allows the cationic D-Arg² side chain to engage in electrostatic interactions with negatively charged receptor domains. These interactions collectively enable subnanomolar to nanomolar binding affinity (Kᵢ = 6.36 ± 0.24 nM at human MOR) and efficient receptor activation, as demonstrated in [³⁵S]GTPγS binding assays (EC₅₀ = 149 ± 28 nM) [1].
Interactive Table: Comparative Pharmacological Profiles of DALDA and Reference Compounds
Compound | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Receptor Selectivity (MOR:DOR:KOR) |
---|---|---|---|
DALDA | 6.36 ± 0.24 | 149 ± 28 | 1:>1000:>1000 |
[Dmt¹]DALDA | 0.23 ± 0.02 | 0.51 ± 0.06 | 1:>1000:>1000 |
DAMGO | 1.46 ± 0.37 | 18.1 ± 2.0 | 1:300:>1000 |
Morphine | Not Reported | 6.0 ± 0.5* | 1:10:50 |
Data sources: [1] [5]; *Morphine EC₅₀ from GTPγS assay in HEK-MOR cells
Functionally, DALDA triggers MOR signaling primarily through Gαᵢ/o protein coupling, leading to inhibition of adenylyl cyclase activity, reduced cyclic adenosine monophosphate (cAMP) production, and subsequent suppression of neuronal excitability. This canonical signaling pathway underlies its potent antinociceptive effects in preclinical models. Unlike non-peptide opioids like morphine, DALDA exhibits negligible activity at delta (DOR) and kappa (KOR) opioid receptors at therapeutic concentrations, minimizing side effects associated with off-target receptor activation [1] [4].
The development of DALDA represents a deliberate medicinal chemistry strategy to overcome limitations of naturally occurring opioid peptides. Its design originated from structure-activity relationship (SAR) studies on dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), which exhibits potent MOR affinity but suffers from rapid enzymatic cleavage and poor blood-brain barrier (BBB) penetration. Initial optimization replaced Gly⁴ with Lys to enhance cationicity and D-Ala² with D-Arg² to introduce protease resistance while preserving MOR engagement. This yielded the first-generation peptide DALDA, which demonstrated superior metabolic stability (>10-fold longer half-life than dermorphin in plasma) and potent peripheral analgesia [1] [2].
A breakthrough analog, [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), emerged through further rational modification. The substitution of Tyr¹ with 2',6'-dimethyltyrosine (Dmt) dramatically enhanced MOR affinity (Kᵢ = 0.23 nM) and functional potency (EC₅₀ = 0.51 nM). The Dmt moiety's ortho-methyl groups create van der Waals contacts with hydrophobic MOR subpockets (e.g., Tr³¹⁹ and Ile³²²), strengthening ligand-receptor binding. This modification also endowed [Dmt¹]DALDA with antioxidant properties due to the enhanced radical scavenging capacity of the dimethylated phenolic ring, making it a bifunctional therapeutic agent [1] .
Interactive Table: Evolution of DALDA-Based Analogs
Generation | Compound | Key Structural Modifications | Primary Pharmacological Advantages |
---|---|---|---|
Natural Lead | Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | High MOR potency; Limited enzymatic stability |
1st Gen | DALDA | H-Tyr-D-Arg-Phe-Lys-NH₂ | Enhanced proteolytic resistance; MOR selectivity |
2nd Gen | [Dmt¹]DALDA | H-Dmt-D-Arg-Phe-Lys-NH₂ | 15x higher MOR affinity vs DALDA; Antioxidant activity |
3rd Gen | KGOP01 | H-Dmt-D-Arg-Aba-βAla-NH₂ | CNS penetration; Extended duration of action |
The third-generation analog KGOP01 (H-Dmt-D-Arg-Aba-βAla-NH₂) incorporated 4-amino-tetrahydro-2-benzazepinone (Aba) at position 3 and β-alanine at position 4. These unnatural amino acids rigidify the peptide backbone and enhance lipophilicity, respectively, enabling BBB penetration and central analgesia after systemic administration. KGOP01 exhibits subnanomolar MOR affinity (Kᵢ = 0.11 nM) and potency (EC₅₀ = 0.10 nM), surpassing both DALDA and [Dmt¹]DALDA [1]. In animal models of complex regional pain syndrome (CRPS), [Dmt¹]DALDA demonstrated 15-fold greater analgesic potency than morphine and synergistic effects with antioxidants like N-acetylcysteine, validating the bifunctional agonist/antioxidant design strategy .
Despite their high target specificity and potency, DALDA and early analogs face significant challenges in achieving therapeutic CNS concentrations. As water-soluble peptides with molecular weights >500 Da, they exhibit minimal passive diffusion across the BBB. DALDA's polar surface area (≈250 Ų) and hydrogen-bonding capacity further limit transmembrane penetration. Pharmacokinetic studies confirm negligible brain uptake of radiolabeled DALDA after systemic administration (<0.05% injected dose/gram brain tissue), confining its analgesic effects to peripheral compartments [1] [4].
Interactive Table: Physicochemical Properties Impacting CNS Delivery
Parameter | DALDA | [Dmt¹]DALDA | Optimal CNS Drug Range | Impact on BBB Penetration |
---|---|---|---|---|
Molecular Weight (Da) | 611.7 | 639.8 | <450 | High MW reduces passive diffusion |
Calculated Log P | -1.2 | 0.3 | 1–3 | Low lipophilicity limits permeability |
Hydrogen Bond Donors | 8 | 8 | ≤3 | Excessive HBD reduces membrane flux |
Polar Surface Area (Ų) | 248 | 248 | <90 | High PSA impedes transcellular transport |
Strategies to overcome these barriers focus on structural optimization to balance lipophilicity and polarity. [Dmt¹]DALDA’s enhanced CNS efficacy stems partly from the Dmt modification, which increases calculated Log P by ≈1.5 units compared to DALDA (0.3 vs -1.2), facilitating lipid-mediated diffusion. The analog KGOP01 achieves significant brain exposure through additional modifications: Aba introduces conformational constraint that reduces polar surface exposure, while βAla shortens the peptide sequence and eliminates one positive charge. Alternative approaches under investigation include prodrug derivatization (e.g., lipid conjugates) and nanocarrier systems designed to exploit receptor-mediated transcytosis [1] [4].
The cationicity of DALDA analogs (net charge +3 at physiological pH) also promotes binding to endothelial glycocalyx and extracellular matrix components, reducing free fraction available for BBB transport. Molecular dynamics simulations suggest that charge masking through N-acylation or glycosylation could mitigate these interactions without compromising MOR engagement. These multifaceted delivery challenges underscore why peptide CNS drug development remains a high priority in neuropharmacology research [1] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7